molecular formula C16H17N3O2 B3721457 3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one

3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B3721457
M. Wt: 283.32 g/mol
InChI Key: DMEUJPJIOWYDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes an indazole moiety linked to a cyclohexenone ring

Preparation Methods

The synthesis of 3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indazole derivative, followed by its condensation with a cyclohexenone precursor under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one stands out due to its unique combination of an indazole and cyclohexenone structure. Similar compounds include:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-16(2)6-14(20)12(15(21)7-16)9-17-11-4-3-10-8-18-19-13(10)5-11/h3-5,8-9,20H,6-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEUJPJIOWYDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC3=C(C=C2)C=NN3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 2
3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 3
3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 5
3-hydroxy-2-(1H-indazol-6-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.